![molecular formula C21H25N3O4S B385532 N-[4-(4-morpholinyl)phényl]-3-(1-pyrrolidinylsulfonyl)benzamide CAS No. 637326-18-2](/img/structure/B385532.png)
N-[4-(4-morpholinyl)phényl]-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPSPB is a benzamide derivative that has been synthesized through a multistep process.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been suggested that N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. Additionally, N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide for lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide and its potential applications in other areas of scientific research, such as pain management and neurodegenerative diseases. Finally, there is a need for the development of more efficient synthesis methods for N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, which could help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves a multistep process that starts with the reaction of 4-nitrophenyl acetic acid with thionyl chloride to form 4-nitrophenyl acetyl chloride. This intermediate is then reacted with 4-morpholineaniline to form 4-(4-morpholinyl)phenyl acetyl chloride. The final step involves the reaction of 4-(4-morpholinyl)phenyl acetyl chloride with pyrrolidine and sulfonyl chloride to form N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide.
Applications De Recherche Scientifique
Membranes de Séparation des Gaz
N-[4-(4-morpholinyl)phényl]-3-(1-pyrrolidinylsulfonyl)benzamide: (appelons-le MPAP) a été étudié pour son potentiel dans les membranes de séparation des gaz. Les chercheurs ont synthétisé de nouveaux polyimides (PI) en utilisant MPAP comme monomère de diamine. Ces PI présentent plusieurs propriétés souhaitables :
Les performances de séparation des gaz de ces PI, en particulier PI-3, se démarquent :
Ces résultats se rapprochent de la limite supérieure de Robeson de 1991, ce qui fait des PI à base de MPAP des candidats prometteurs pour les applications de séparation des gaz .
Agents Antimicrobiens
Bien que moins étudiés, les dérivés de This compound ont montré un potentiel en tant qu'agents antimicrobiens. Plus précisément, des composés tels que N-{4-[(4-bromophényl)sulfonyl]benzoyl}-L-valine et 2-{4-[(4-bromophényl)sulfonyl]phényl}-4-isopropyl-4H-1,3-oxazol-5-one présentent une activité antimicrobienne prometteuse contre les agents pathogènes Gram-positifs .
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(22-18-6-8-19(9-7-18)23-12-14-28-15-13-23)17-4-3-5-20(16-17)29(26,27)24-10-1-2-11-24/h3-9,16H,1-2,10-15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSIQJUIGXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


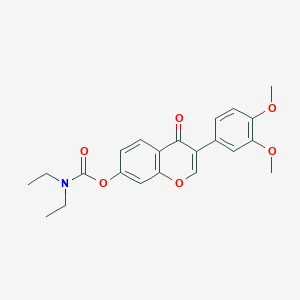
![4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385455.png)
![N-(3-methoxyphenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385456.png)
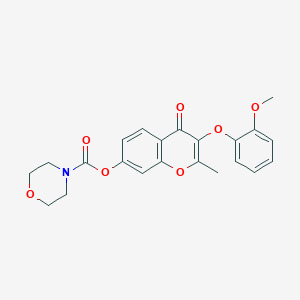
![N-(2-chlorophenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385460.png)
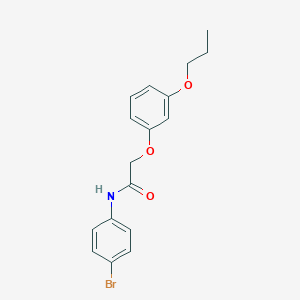
![N-(1H-benzimidazol-2-yl)-2-[4-(pentyloxy)phenoxy]acetamide](/img/structure/B385463.png)
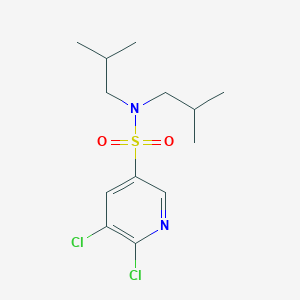
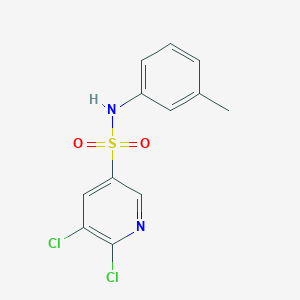
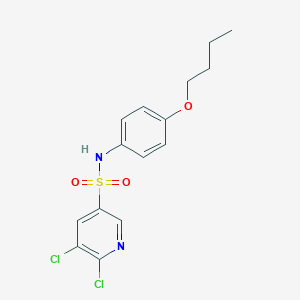
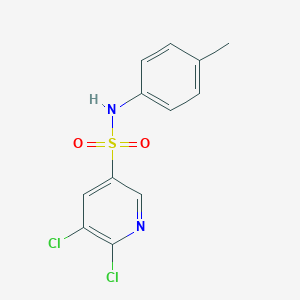
![2-{4-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385471.png)
